Diallyl phthalate

Description

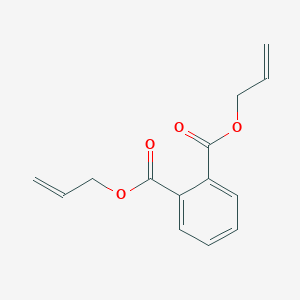

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDWYFHPNIMBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4, C6H4(CO2CH2CHCH2)2 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020392 | |

| Record name | Diallyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c. | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor) | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02 | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, oily liquid | |

CAS No. |

131-17-9, 25053-15-0 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl phthalate resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025053150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIALLYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79L0UL6ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Diallyl Phthalate and Its Prepolymers

Esterification Pathways from Allyl Alcohol and Phthalic Anhydride (B1165640)

The most common method for producing diallyl phthalate (B1215562) is through the direct esterification of phthalic anhydride with allyl alcohol. vulcanchem.comalmerja.com This reaction typically requires elevated temperatures and the use of a catalyst to drive the reaction toward the formation of the diester product and achieve high yields. vulcanchem.com

The process generally involves heating a mixture of phthalic anhydride, allyl alcohol, and a polymerization inhibitor in the presence of a catalyst. google.com Aromatic sulfonic acids, such as p-toluenesulfonic acid and naphthalene-2-sulfonic acid, are frequently used as catalysts. nih.gov Strong mineral acids are generally less suitable as they can decompose the allyl alcohol. nih.gov To drive the reaction to completion, an excess of allyl alcohol is often used. google.com The water produced during the esterification is typically removed through azeotropic distillation with a solvent like benzene (B151609). sgnmchem.com

A two-stage process can also be employed. In the first stage, phthalic anhydride is reacted with a near-stoichiometric amount of allyl alcohol to produce monoallyl phthalate. google.comgoogle.com In the second stage, this intermediate is then reacted with allyl chloride in the presence of a catalyst to form diallyl phthalate. google.com

The reaction kinetics of the esterification of phthalic anhydride and allyl alcohol have been studied to optimize industrial production. researchgate.net Research has shown that with p-toluenesulfonic acid as a catalyst, the apparent activation energy of the second step of the reaction is significantly reduced, leading to a substantial increase in the reaction rate constant. researchgate.net

Condensation Reactions from Allyl Chloride and Disodium (B8443419) Phthalate

An alternative synthetic route to this compound involves the condensation reaction between allyl chloride and disodium phthalate. atamanchemicals.comvulcanchem.com This method avoids the use of the more expensive allyl alcohol. google.com

The process typically involves reacting phthalic anhydride with sodium carbonate to form disodium phthalate, which then reacts with allyl chloride under anhydrous conditions with a tertiary amine catalyst. google.com Another approach involves reacting phthalic anhydride with liquid alkali to form sodium phthalate, which is then esterified with allyl chloride at a controlled temperature. sgnmchem.com

To improve the efficiency and environmental footprint of this method, phase transfer catalysts have been developed. scispace.com Macroporous polystyrene grafted quaternary ammonium (B1175870) salts have been shown to be effective recyclable catalysts when used with sodium iodide as a co-catalyst and water as a solvent. scispace.com This system allows the reaction to proceed smoothly at lower temperatures and atmospheric pressure, with high yields of this compound. scispace.com The use of copper powder as a polymerization inhibitor is also common in this process to prevent the polymerization of allyl chloride and the final product. scispace.com

Laboratory-Scale Prepolymer Synthesis and Characterization

This compound prepolymers are soluble, partially polymerized forms of the monomer that are crucial for creating molding compounds. osti.govgoogle.com The polymerization of the this compound monomer is carried out to a conversion of about 25% before crosslinking and gelation occur. osti.gov

Several laboratory methods have been developed for the synthesis of these prepolymers. One common method involves dissolving the this compound monomer in a solvent such as 2-propanol or acetone (B3395972) and heating it in the presence of a free-radical initiator like hydrogen peroxide or benzoyl peroxide. vulcanchem.comosti.govunt.edu The reaction is typically conducted at elevated temperatures, around 105-106°C, for several hours. vulcanchem.comosti.gov The resulting prepolymer, a white solid, is then recovered by precipitating the reaction mixture in a non-solvent like methanol. osti.gov

The properties of the synthesized prepolymers, such as molecular weight and molecular weight distribution, are critical for their performance in molding compounds. osti.govunt.edu These properties can be controlled by adjusting reaction parameters like catalyst type and concentration, and reaction time. osti.gov For instance, using carbon tetrachloride as a chain transfer agent can help control the molecular weight. osti.gov Characterization techniques such as gel permeation chromatography (GPC) are used to determine the molecular weight distribution, while Fourier-transform infrared spectroscopy (FTIR) can be used to determine the allyl group content. osti.gov

The following table summarizes the characteristics of different this compound prepolymer batches synthesized in a laboratory setting:

| Prepolymer Batch | Molecular Weight (Mw) | Molecular Weight Distribution | Residual Monomer (%) | Notes |

| DAPP 11 | - | Bimodal | - | Properties similar to commercial Dapon 35 and Daiso 35. osti.gov |

| DAPP 14/15 | Low | Unimodal | - | Represents the lower limit of what can be reasonably synthesized. osti.gov |

| DAPP 39 | High | Trimodal, Broad | - | Represents the upper limit before gelation occurs during synthesis. osti.gov |

| DAPP 40 | - | Bimodal | - | Properties similar to commercial Dapon 35 and Daiso 35. osti.gov |

| General Range | - | - | 1.2 - 7.1 | Residual monomer content is a function of the recovery process. osti.gov |

Catalytic Systems in this compound Synthesis

In the esterification of phthalic anhydride with allyl alcohol, aromatic sulfonic acids like p-toluenesulfonic acid are commonly used. nih.gov Lewis acids have also been employed as catalysts in this reaction. google.com A study on the kinetics of this esterification demonstrated that p-toluenesulfonic acid significantly lowers the apparent activation energy and increases the reaction rate constant compared to the non-catalyzed reaction. researchgate.net

For the condensation reaction of allyl chloride with disodium phthalate, phase transfer catalysts have proven effective. scispace.com Macroporous polystyrene grafted quaternary ammonium salts, in conjunction with sodium iodide as a co-catalyst, facilitate the reaction in an aqueous medium, offering a greener alternative to traditional methods that use high-boiling organic solvents. scispace.com The catalytic activity is influenced by factors such as the amount of grafted quaternary ammonium salts and their spatial structure. scispace.com

In the synthesis of this compound prepolymers, free-radical initiators are used to catalyze the polymerization of the monomer. osti.govunt.edu Hydrogen peroxide and organic peroxides like di-benzoyl peroxide are common choices. osti.gov The type and concentration of the peroxide catalyst affect the molecular weight and yield of the resulting prepolymer. osti.gov

The table below provides a summary of catalytic systems used in this compound synthesis:

| Synthesis Step | Catalyst Type | Specific Examples | Function |

| Esterification | Aromatic Sulfonic Acids | p-Toluenesulfonic acid, Naphthalene-2-sulfonic acid | Catalyzes the reaction between phthalic anhydride and allyl alcohol. nih.gov |

| Esterification | Lewis Acids | - | Catalyzes the reaction between phthalic anhydride and allyl alcohol. google.com |

| Condensation | Phase Transfer Catalysts | Macroporous polystyrene grafted quaternary ammonium salts | Facilitates the reaction between allyl chloride and disodium phthalate in an aqueous system. scispace.com |

| Condensation | Co-catalyst | Sodium Iodide (NaI) | Works with the phase transfer catalyst to enhance reactivity. scispace.com |

| Prepolymerization | Free-Radical Initiators | Hydrogen peroxide (H₂O₂), Di-benzoyl peroxide | Initiates the polymerization of this compound monomer. osti.gov |

Polymerization Kinetics and Mechanisms of Diallyl Phthalate

Free Radical Polymerization of Diallyl Phthalate (B1215562)

Free radical polymerization is a primary method for polymerizing diallyl phthalate and other allyl compounds. fujifilm.com This process involves the characteristic steps of initiation, propagation, and termination, but with unique features due to the presence of two allyl groups in the DAP monomer. fujifilm.comtandfonline.com

Initiation Mechanisms

The initiation of this compound polymerization is typically achieved through the thermal decomposition of initiators, such as peroxides or azo compounds, which generate free radicals. fujifilm.comscribd.com For instance, benzoyl peroxide and dicumyl peroxide are commonly used initiators. researchgate.netaip.org The process can also be initiated by photoinitiators or through high-temperature thermal polymerization without an initiator. researchgate.net

The choice of initiator and reaction temperature significantly impacts the polymerization process. For example, when using dicumyl peroxide, the optimal mechanical properties of the resulting polymer are obtained at temperatures below 170°C. aip.orgaip.org The concentration of the initiator also plays a crucial role; for instance, a study using dimethyl 2,2'-azobisisobutyrate (MAIB) as an initiator showed that the polymerization of DAP proceeded homogeneously without gelation at high initiator concentrations. researchgate.net The reaction activation energy for the polymerization of DAP initiated by 2,3-dimethyl-2,3-diphenylbutane (B155905) (DMDPB) has been determined to be 97.45 kJ/mol. researchgate.net

Propagation and Chain Growth Dynamics

Following initiation, the generated free radicals react with this compound monomers to form propagating radicals, which then continue to react with more monomers, leading to chain growth. fujifilm.com However, the propagation of DAP is less straightforward than that of typical vinyl monomers due to the presence of allylic hydrogens. tandfonline.com

The polymerization of DAP can be conceptualized in two stages. Initially, only one of the unsaturated linkages in the DAP molecule reacts, forming a thermoplastic, linear prepolymer. This prepolymer is soluble in the DAP monomer and certain solvents like acetone (B3395972). google.com In addition to the linear structure, this initial phase also produces branched polymers and cyclic polymer structures through intramolecular reactions. google.com The second stage involves the reaction of the second double bond in the monomer units, leading to intermolecular cross-linking and the formation of a three-dimensional, insoluble, and infusible network polymer. google.com

Kinetic models have been developed to describe the bulk free-radical polymerization of diallyl terephthalate (B1205515), a related monomer, which accounts for diffusion limitations from the start of the reaction. fkit.hr These models incorporate both degradative and effective chain transfer reactions. fkit.hr For this compound, the rate of polymerization has been described by the equation Rp = k [MAIB]0.8[DAP]1.0, indicating significant contributions from degradative chain transfer and primary radical termination. researchgate.net

Termination Reactions and Degradative Chain Transfer to Monomer

A key characteristic of allyl polymerization, including that of this compound, is the prevalence of degradative chain transfer. tandfonline.com In this process, a growing polymer radical abstracts a hydrogen atom from the carbon atom adjacent to the double bond (the allylic position) of a monomer molecule. tandfonline.comaip.org This results in a resonance-stabilized allyl radical that is less reactive than the initial propagating radical. tandfonline.comaip.org

This less reactive allyl radical has a reduced tendency to initiate a new polymer chain, and therefore, degradative chain transfer often acts as a termination reaction. tandfonline.comaip.org The allyl radicals are more likely to terminate by reacting with each other or with other growing polymer radicals. tandfonline.com While a significant portion of these degraded radicals can re-initiate chain growth, this process is a major factor contributing to the lower reactivity of allyl monomers compared to vinyl monomers. royalsocietypublishing.orggoogle.com The existence of this chain transfer reaction is a primary reason for the difficulty in polymerizing allyl compounds to high molecular weights. tandfonline.comgoogle.com

Intramolecular Cyclization and Ring Formation in this compound Systems

Intramolecular cyclization is a significant side reaction during the polymerization of this compound, where a growing radical on a polymer chain reacts with the second, unreacted allyl group of the same monomer unit from which it was formed. aip.orgroyalsocietypublishing.org This results in the formation of a cyclic structure within the polymer backbone. google.com This process consumes an allyl bond without creating a cross-linking point, which can affect the final network structure and mechanical properties of the polymer. aip.orgaip.org

Research has shown that the intramolecular cyclization in DAP polymerization predominantly leads to the formation of an 11-membered ring through an end-to-end connection. google.comgoogle.com This cyclization can be categorized as either continuous or discontinuous. Continuous intramolecular cyclization occurs when a non-cyclized free radical adds to the second double bond of the same monomer unit, forming a ring. google.comgoogle.com Discontinuous intramolecular cyclization involves a non-cyclized radical adding to a double bond of a different monomer unit on the same polymer chain. google.com Studies suggest that the primary mode of cyclization in DAP polymerization is continuous intramolecular cyclization. google.comgoogle.com

The tendency of a diallyl ester to cyclize is influenced by the distance between the two allyl groups. researchgate.netroyalsocietypublishing.org Generally, as this distance increases, the tendency for cyclization decreases. google.comroyalsocietypublishing.org

Statistical models have been employed to understand and quantify the probability of intramolecular reactions in the polymerization of this compound. researchgate.netscilit.comsemanticscholar.org One such model, assuming free rotation of bonds and restricting the chains to 9 and 11 links, calculated a theoretical probability of intramolecular reaction to be 31%. researchgate.net This theoretical value is in reasonable agreement with experimental findings that reported a 41% occurrence of saturated groups due to cyclization. researchgate.net

Cascade formalism has also been used to model cyclization in the chain polymerization of bis-unsaturated monomers. capes.gov.br This approach is based on a kinetically controlled reaction and considers the probability of growing macroradicals reacting with monomer double bonds, double bonds on other macromolecules (intermolecular crosslinking), or double bonds on the same growing macroradical (intramolecular cyclization). capes.gov.br

The reaction temperature has a notable effect on the extent of intramolecular cyclization during the polymerization of this compound. Studies have shown that the tendency for cyclization becomes more pronounced as the polymerization temperature increases. researchgate.net

Gelation Phenomena and Gel Point Analysis

Gelation is a critical phenomenon in the polymerization of this compound (DAP), marking the transition from a soluble, branched prepolymer to an insoluble, crosslinked network, or gel. ethz.ch This transition occurs at the gel point, a specific extent of reaction where the weight-average molecular weight of the polymer becomes theoretically infinite. ethz.ch In the bulk polymerization of DAP, a striking feature is the absence of microgelation up to the gel point conversion. tandfonline.com The resulting prepolymer near the gel point is a highly branched structure containing loops formed via intramolecular reactions. tandfonline.com

Factors Influencing Gel Point Conversion

The critical conversion at the gel point in this compound polymerization is not a fixed value but is significantly influenced by several reaction parameters. Experimental observations consistently show that the actual gel point occurs at a much higher conversion than predicted by classical theories. researchgate.netresearchgate.net

Key factors affecting the gel point conversion include:

Temperature: The conversion required for gelation in the bulk polymerization of DAP is markedly affected by the reaction temperature. researchgate.net For instance, with benzoyl peroxide as an initiator, the gel point conversion increases from approximately 17-25% at 80°C to as high as 45% at 220°C. researchgate.netresearchgate.net This suggests that higher temperatures delay the onset of gelation.

Dilution: The presence of a solvent, or dilution, enhances the deviation of the actual gel point from the theoretical one. researchgate.net This is because dilution increases the likelihood of intramolecular cyclization over intermolecular crosslinking.

Primary Chain Length: The length of the primary polymer chains plays a predominant role in gelation. tandfonline.com The use of chain transfer agents, which reduces the primary chain length, can delay gelation, allowing for conversions of 60% or more before a gel is formed. researchgate.netcapes.gov.br However, this can also lead to a decrease in the unsaturation of the resulting prepolymers. researchgate.net

Initiator Type and Concentration: The choice and concentration of the initiator affect the polymerization kinetics and, consequently, the gel point. Polymerization with high concentrations of initiators like dimethyl 2,2′-azobisisobutyrate (MAIB) can proceed homogeneously without gelation even at high monomer conversions. researchgate.net

The following table summarizes the influence of various factors on the gel point conversion of this compound.

| Factor | Influence on Gel Point Conversion | Observations | Source |

| Temperature | Increases with increasing temperature. | From ~17-25% at 80°C to 45% at 220°C in bulk polymerization. | researchgate.netresearchgate.net |

| Dilution (Solvent) | Increases (delays gelation). | Enhanced deviation from theoretical predictions. | researchgate.net |

| Chain Transfer Agents | Increases (delays gelation). | Can achieve >60% conversion before gelation. | researchgate.net |

| Primary Chain Length | Shorter chains delay gelation. | A predominant influence on the gelation process. | tandfonline.com |

Network Theory Applications in Gel Point Prediction

The Flory-Stockmayer theory of gelation is a classical statistical model used to predict the gel point in polyfunctional reactions. ethz.chaip.org This theory predicts that gelation occurs when a critical fraction of functional groups have reacted. aip.org However, for the polymerization of divinyl compounds like this compound, the Flory-Stockmayer equation often fails to provide accurate predictions. aip.orgaip.org

The primary reason for this discrepancy is the significant occurrence of intramolecular cyclization, a phenomenon where both allyl groups of a single monomer unit are incorporated into the same polymer chain. aip.orgroyalsocietypublishing.org This "incestuous" polymerization forms cyclic structures and consumes double bonds without contributing to the formation of an infinite network, thereby delaying the gel point. aip.orgaip.org

Research has shown that the actual gel point in the bulk polymerization of this compound can be up to 6.9 times higher than the value predicted by the simple Flory-Stockmayer theory. researchgate.net By developing kinetic derivations that account for this tendency for intramolecular cyclization, researchers have achieved much better agreement between theoretical predictions and experimental measurements. aip.orgaip.org These modified models calculate a gel point at conversions approximately 40% higher than those estimated by earlier treatments, aligning more closely with observed data. aip.orgaip.org The satisfactory correlation in the case of this compound, when accounting for cyclization, has been noted as potentially fortuitous, as similar agreement is not always found for other diallyl esters. researchgate.net

Photopolymerization and UV-Curing Systems

Photopolymerization offers a method for curing this compound systems with temporal and spatial control, using light to initiate the polymerization reactions. acs.orgnih.gov

Thiol-ene Radical Polyaddition in Aqueous Emulsion

A successful method for the synthesis of linear polysulfide latexes involves the photo-initiated thiol-ene radical polyaddition of this compound in an aqueous emulsion. acs.orgadvanceseng.com This step-growth polymerization process can be carried out at room temperature and offers several advantages over traditional methods. advanceseng.com

In a typical system, a bifunctional thiol, such as 2,2'-(ethylenedioxy)diethanedithiol, is reacted with this compound in an oil-in-water emulsion. acs.org The reaction is initiated by a water-soluble photoinitiator under UV irradiation. acs.org Key findings from studies on this system include:

High Conversion: After just 20 minutes of irradiation (e.g., at λmax = 385 nm), monomer conversions above 99% can be achieved. acs.org

Latex Properties: The process yields a coagulum-free poly(thioether) latex with high solid content (up to 40%) and produces linear polymer nanoparticles with average diameters around 60 nm. acs.orgadvanceseng.com

Molecular Weight: Number-average molecular weights of around 14 kDa have been reported. acs.org

Nucleation Mechanism: Particle formation primarily occurs through the precipitation of oligo-radicals (homogeneous nucleation), which differs significantly from conventional chain radical emulsion polymerization. acs.org

Control: The process allows for temporal control through "on"/"off" irradiation cycles and the tuning of molecular weights by adjusting the radiation dosage. acs.org

The table below outlines typical conditions and results for this process.

| Parameter | Value/Observation | Source |

| Monomers | This compound (DAP), 2,2'-(Ethylenedioxy)diethanedithiol (EDDT) | acs.orgadvanceseng.com |

| System | Oil-in-water emulsion | acs.org |

| Irradiation | λmax = 385 nm; 3.7 mW cm⁻² | acs.org |

| Reaction Time | 20 minutes | acs.org |

| Conversion | > 99% | acs.org |

| Product | Poly(thioether) latex | acs.org |

| Solid Content | 10 wt % (can reach 40%) | acs.org |

| Number-Average MW (Mn) | 14 kDa | acs.org |

| Average Particle Diameter | 60 nm | acs.orgadvanceseng.com |

Intramolecular cyclization can also occur in this system, leading to the formation of "dead" cyclic oligomers, which results in a broad and sometimes bimodal molecular weight distribution in the final polymer. researchgate.net

Photo-initiated Crosslinking Reactions

This compound can be used in photo-initiated crosslinking reactions to form network polymers. These systems typically consist of a DAP prepolymer and a photoinitiator that generates free radicals upon exposure to light. researchgate.net For example, 9,10-Phenanthrenequinone has been used as a photoinitiator for the free-radical polymerization of a this compound prepolymer initiated by a blue laser source (405 nm). researchgate.net The choice of photoinitiator is critical for achieving efficient crosslinking. nih.gov Additives that initiate polymer reactions in UV and LED radiation curing systems are available as free radical, polymeric, and cationic photoinitiators. krahn.eu

Radiation-Induced Polymerization (e.g., γ-rays)

High-energy radiation, such as gamma (γ) rays from a Cobalt-60 source, can be used to induce the polymerization of this compound. researchgate.netroyalsocietypublishing.org Kinetic studies of γ-ray-induced polymerization have provided insights into the reaction mechanism.

The polymerization of DAP has also been studied in different solvents using γ-radiation to investigate the role of the solvent in initiation and chain transfer. osti.gov

In benzene (B151609) , the initiating radicals are derived almost exclusively from the monomer. osti.gov

In chloroform (B151607) , the initiating species arise only from the solvent, which was confirmed by the presence of chlorine in the resulting polymer, indicating that chloroform telomerized with the this compound. osti.gov

The following table presents key kinetic parameters from γ-ray induced polymerization in different solvents.

| Solvent | kₚ/kₜ¹ᐟ² | Chain-Transfer Constant (Cₛ) | Source |

| Benzene | 3.3 x 10⁻⁴ | 11.25 x 10⁻³ | osti.gov |

| Chloroform | 1.17 x 10⁻³ | 9.75 x 10⁻³ | osti.gov |

Where kₚ is the propagation rate constant and kₜ is the termination rate constant.

This compound can also be added to other polymer systems, such as Polyvinyl chloride (PVC), as a polyfunctional monomer to facilitate radiation crosslinking. srce.hr

Emulsion Polymerization Approaches

Emulsion polymerization offers a versatile method for producing this compound polymers with controlled particle size and molecular weight. This technique is particularly valuable for creating stable latexes for various applications.

A notable advancement in emulsion polymerization is the use of photo-initiation in a batch process. Research has demonstrated the successful photo-initiated thiol-ene radical polyaddition of an aqueous emulsion containing this compound and 2,2'-(ethylenedioxy)diethanedithiol. google.comgoogle.comresearchgate.net This process yields a coagulum-free poly(thioether) latex. google.comresearchgate.net

Under irradiation at a wavelength of 385 nm, a high monomer conversion of over 99% can be achieved in as little as 20 minutes. google.comresearchgate.net The resulting latex typically exhibits a solids content of 10% by weight, a number-average molecular weight of 14 kDa, and an average particle diameter of 60 nm. google.comresearchgate.net

The mechanism of particle formation in this system deviates significantly from conventional chain radical emulsion polymerization. google.comresearchgate.net Instead of micellar nucleation, polymer particle formation primarily occurs through the precipitation of oligo-radicals, a process known as homogeneous nucleation. google.comresearchgate.net This holds true even when the surfactant concentration exceeds its critical micelle concentration. The nucleation phase, or interval I, continues until approximately 95% of the monomer is converted. google.comresearchgate.net

One of the key advantages of this photo-initiated approach is the ability to achieve temporal control over the polymerization through sequential "on" and "off" cycles of irradiation. google.com Furthermore, the molecular weight of the polymer can be fine-tuned by adjusting the energetic dosage of radiation. google.com This method has proven effective for producing stable polysulfide latexes at low irradiance and without the need for high-energy homogenization. google.comgoogle.com The solid content of the dispersion can be as high as 40%. google.com

Table 1: Typical Properties of Batch Photo-initiated Emulsion Polymerization of this compound

| Property | Value |

|---|---|

| Monomer Conversion | >99% |

| Irradiation Time | 20 minutes |

| Solid Content | 10 wt % |

| Number-Average Molecular Weight | 14 kDa |

| Average Particle Diameter | 60 nm |

Data sourced from studies on thiol-ene radical polyaddition of a this compound emulsion. google.comresearchgate.net

Semi-continuous emulsion polymerization is another effective strategy for producing this compound-based polymers. This method is often employed to copolymerize DAP with other monomers to create materials with specific properties. For instance, a pre-emulsified seed semi-continuous emulsion polymerization technique has been utilized to copolymerize this compound with methacrylic acid and ethyl acrylate (B77674). osti.gov This process is instrumental in producing emulsion thickeners that exhibit a very low initial viscosity and a uniform particle size distribution. osti.gov

The semi-continuous approach provides good polymerization stability and results in emulsion products with uniform particle sizes. osti.gov In the context of thickeners, under acidic conditions, the polymer exists as dispersed latex particles. osti.gov When the environment becomes alkaline, the carboxyl groups on the polymer backbone ionize, causing the molecular chains to stretch and form a physical cross-linked network through hydrophobic association, leading to significant thickening. osti.gov

Furthermore, the thermally initiated thiol-ene emulsion polymerization of this compound with ethylenedioxy diethanthiol has been investigated using both batch and semi-batch processes. google.comfkit.hr The semi-batch (or semi-continuous) process was found to produce smaller and narrower particle size distributions compared to the batch process, although both showed some limitations in latex stability, leading to aggregation. fkit.hr

Thermal Polymerization Studies

Thermal polymerization of this compound is a well-established method that proceeds through distinct stages, ultimately leading to a cross-linked thermoset resin. The temperature at which the polymerization is conducted plays a crucial role in the structure and properties of the resulting prepolymer.

The polymerization process of DAP monomer is generally understood to occur in two main stages. google.comgoogle.com

The initial stage of thermal polymerization involves the reaction of one of the two allyl groups on the this compound molecule. google.comgoogle.com This leads to the formation of a thermoplastic, linear or branched polymer, often referred to as the DAP prepolymer. google.comgoogle.com This prepolymer is soluble in certain solvents like acetone and the DAP monomer itself. google.com The structure of this prepolymer is not strictly linear and can contain side chains and intramolecular cyclic structures. google.comgoogle.com This initial phase is characterized as a quasilinear polymerization, where monomer is consumed to form these primary polymer chains. researchgate.net

The second stage of polymerization, known as structurization, involves the reaction of the remaining pendant allyl groups on the prepolymer chains. google.comresearchgate.netgoogle.com This leads to intermolecular cross-linking, forming a three-dimensional network structure. google.comgoogle.com The resulting polymer is an insoluble and infusible thermoset material, sometimes referred to as a γ-polymer. google.com This structurization phase is characterized by the formation of secondary polymer chains through the consumption of the remaining double bonds. researchgate.net The steric hindrance of the second allyl group makes its reaction more difficult compared to the first. google.com

The temperature at which thermal polymerization is conducted significantly influences the structure of the this compound prepolymer. researchgate.netresearchgate.net In bulk polymerization using benzoyl peroxide as an initiator, the conversion at the gel point increases with temperature, rising from 25% at 80°C to 45% at 220°C. researchgate.net Interestingly, the degree of unsaturation of the prepolymers obtained near the gel point remains almost unaffected by the polymerization temperature in this range. researchgate.net

Table 2: Effect of Temperature on this compound Bulk Polymerization

| Temperature (°C) | Conversion at Gel Point (%) | Observation on Prepolymer Structure |

|---|---|---|

| 80 | 25 | - |

| >160 | - | Increased degree of unsaturation, decreased average length of linear C-C chains |

| 220 | 45 | - |

Data compiled from various thermal polymerization studies. researchgate.netresearchgate.net

Copolymerization Strategies and Grafting Reactions Involving Diallyl Phthalate

Diallyl Phthalate (B1215562) Copolymerization with Vinyl Monomers

Diallyl phthalate (DAP) partakes in copolymerization with a range of vinyl monomers, a process influenced by factors such as monomer feed composition, reaction kinetics, and the inherent tendency of diallyl esters to undergo cyclization and chain transfer reactions.

Styrene (B11656) Copolymerization

The copolymerization of this compound prepolymer and styrene has been studied in bulk at 80°C using benzoyl peroxide as an initiator, with a particular focus on gel formation. researchgate.net Research indicates that styrene initially acts as a diluent in the early stages of the reaction. researchgate.net A significant finding is that the time required to reach the gel point increases as the fraction of styrene in the initial monomer feed is raised. researchgate.net

As the polymerization progresses, even after the total conversion of styrene surpasses 95%, both the gel yield and the amount of styrene incorporated into the gel continue to increase steadily. researchgate.net Analysis of the gel revealed that the polystyrene recovered from it through saponification contained hydroxyl groups, which are understood to originate from the copolymerized this compound units. researchgate.net This suggests that the cross-linking mechanism after gelation primarily involves polymer-polymer reactions between occluded polystyryl radicals and the poly(this compound). researchgate.net

Methacrylic Acid and Ethyl Acrylate (B77674) Copolymerization

The synthesis of copolymers involving methacrylic acid (MAA), ethyl acrylate (EA), and this compound (DAP) has been successfully carried out using emulsion polymerization. doi.orgresearchgate.net These reactions are typically performed at elevated temperatures, such as 85°C, with potassium persulfate as an initiator and a mix of ionic and nonionic emulsifiers. doi.orgresearchgate.net DAP is incorporated as a cross-linking agent in varying concentrations. doi.org

The concentration of DAP in the feed has a notable effect on the gel content of the resulting copolymer. doi.org Studies show that the gel content initially increases with a higher concentration of DAP, reaching a maximum value before decreasing as the DAP concentration is further increased. doi.orgroyalsocietypublishing.org For instance, in a copolymer system with a 48.4:50.9 molar ratio of MAA to EA, the gel content increased as the DAP concentration was raised to 0.7 mol %. doi.org A further increase in DAP concentration led to a decrease in gel content, a trend attributed to an increase in intramolecular cross-linking reactions. doi.orgroyalsocietypublishing.org

The composition of the copolymers can be determined using 1H-NMR spectra, and their sequential distribution can be analyzed via 13C{1H}-NMR spectroscopy. doi.orgscribd.com The reactivity ratios for the methacrylic acid and ethyl acrylate monomer pair have been reported as r_MAA = 2.58 and r_EA = 0.157, respectively, indicating a preference for both monomer units to add to a growing chain terminated with an MAA unit. doi.org

Table 1: Effect of this compound (DAP) Concentration on Gel Content in MAA-EA Copolymers Source: Jassal, M., Acharya, B. N., & Bajaj, P. (2003). Synthesis, characterization, and rheological studies of methacrylic acid–ethyl acrylate–this compound copolymers. Journal of Applied Polymer Science, 89(5), 1430-1441. doi.org

| Polymer Code | MAA:EA Ratio (mol %) | DAP in Feed (mol %) | Gel Content (%) |

|---|---|---|---|

| P10 | 48.3:51.7 | 0.5 | 50 |

| P11 | 48.4:50.9 | 0.7 | 63 |

| P12 | 48.1:50.9 | 1.0 | 58 |

| P5 | 48.0:51.1 | 0.9 | 55 |

| P6 | 47.6:50.7 | 1.7 | 45 |

Diallyldimethylammonium Chloride Copolymerization

While direct studies on the copolymerization of this compound with diallyldimethylammonium chloride (DADMAC) are not extensively detailed in the cited literature, the copolymerization behavior of DADMAC with other monomers, such as acrylamide (B121943) (AA), provides mechanistic insights relevant to diallyl systems. Copolymers of DADMAC and acrylamide have found use in applications like electroconductive coatings. researchgate.net

In the free-radical copolymerization of DADMAC with acrylamide in an aqueous solution, gelation has been observed, particularly at a 20/80 DADMAC/AA monomer feed ratio. tandfonline.com This gelation, which occurred at 51% conversion, points to significant cross-linking. tandfonline.com The proposed mechanism involves allylic hydrogen abstraction by the growing polymer radical, a reaction characteristic of allyl polymerization and therefore relevant to DAP's reactivity. tandfonline.com This degradative chain transfer to the monomer is a key kinetic feature of diallyl compounds. royalsocietypublishing.org The addition of a chain-transfer agent can reduce this cross-linking and prevent gelation. tandfonline.com

Reactivity Ratios and Kinetic Studies in Copolymer Systems

The polymerization kinetics of diallyl esters, including this compound, are complex due to several competing reactions. A systematic study of diallyl esters revealed that intramolecular reactions are common. royalsocietypublishing.org A key kinetic feature is degradative chain transfer to the monomer, which can lead to the termination of chain growth. royalsocietypublishing.org However, a significant portion of the resulting degraded radicals can re-initiate polymerization. royalsocietypublishing.org

Another critical aspect is cyclopolymerization, where both allyl groups of a single monomer unit are incorporated into the same polymer chain. royalsocietypublishing.org The tendency for a monomer to undergo cyclization can be quantified by calculating the ratio of the cyclization rate coefficient to the propagation rate coefficient. royalsocietypublishing.org

Monomer reactivity ratios (r1 and r2) are crucial for understanding copolymer composition. annualreviews.org These ratios compare the rate constant for a radical adding its own type of monomer versus adding the comonomer. annualreviews.org For the copolymerization of vinyl chloride (VC) and this compound (DAP), the apparent reactivity ratios were calculated as r_VC = 0.77 and r_DAP = 0.37. researchgate.net These values indicate how the monomers are incorporated into the copolymer chain.

Table 2: Monomer Reactivity Ratios for the Vinyl Chloride (VC) - this compound (DAP) System Source: Li, D., & Liu, Z. (2000). Several Features of Vinyl Chloride-Diallyl Phthalate Suspension Copolymerization. Journal of Applied Polymer Science, 77(1), 156-162. researchgate.net

| Monomer | Reactivity Ratio |

|---|---|

| Vinyl Chloride (r_VC) | 0.77 |

| This compound (r_DAP) | 0.37 |

Grafting Polymerization onto Substrates

Grafting reactions provide a method to chemically bond polymer chains to the surface of a substrate, thereby modifying its surface properties. This compound has been used in such reactions to functionalize materials like carbon black.

Grafting onto Carbon Black Surfaces

The surface of carbon black (CB) has been successfully modified by grafting copolymers of this compound. science.govcapes.gov.br Specifically, a co-monomer system of maleic anhydride (B1165640) (MAH) and this compound (DAP) has been used for grafting polymerization onto carbon black surfaces through γ-ray irradiation at room temperature and normal pressure. science.govcapes.gov.br This method avoids the need for a chemical initiator due to the high energy of the irradiation. science.gov

The success of the grafting process is confirmed by several characterization techniques. science.govcapes.gov.br Infrared spectroscopy (IR), thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS) have been used to analyze the surface chemistry of the modified carbon black. science.govcapes.gov.br The results from these analyses show the presence of remnant poly(MAH-co-DAP) on the surface of the carbon black even after extensive extraction, confirming that the copolymer has been successfully grafted. science.gov

This surface modification leads to improved material properties. Dynamic light scattering (DLS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) have revealed that the grafted carbon black aggregates are smaller in average size and exhibit better dispersibility in ethanol (B145695) compared to unmodified carbon black. science.gov

Grafting onto Modified Lignocellulosic Materials (e.g., Rubberwood)

The modification of lignocellulosic materials, such as rubberwood, through grafting with this compound (DAP) has been a subject of significant research to improve the material's inherent properties. This process typically involves a preliminary chemical modification of the wood to introduce reactive sites, which can then facilitate the grafting of DAP.

A common approach involves the initial treatment of rubberwood meal with a compatibilizing agent like maleic anhydride (MAH). tandfonline.comtandfonline.com This initial step esterifies the hydroxyl groups of the cellulose (B213188) and lignin (B12514952) in the wood, introducing unsaturated maleate (B1232345) groups onto the wood structure. Subsequently, the maleated rubberwood is mixed with this compound and subjected to hot pressing. tandfonline.com During this stage, the allyl groups of DAP copolymerize with the unsaturated sites of the maleated wood, forming a crosslinked, interpenetrating polymer network within the wood structure. tandfonline.com Infrared spectroscopy analysis has confirmed the reaction between the maleate components and DAP. tandfonline.comtandfonline.com This grafting process significantly enhances the dimensional stability of the rubberwood in water. tandfonline.com

Another method involves modifying rubberwood with glycidyl (B131873) methacrylate (B99206) (GMA). researchgate.net The GMA-adduct formed is then mixed with this compound before hot pressing to produce well-conformed boards. researchgate.net Alternatively, rubberwood can be directly impregnated with a mixture of this compound and an initiator, such as benzoyl peroxide, followed by a catalyst-heat treatment to induce in-situ polymerization. researchgate.net The weight percentage gain of the impregnated wood, a measure of the amount of grafted polymer, has been shown to increase with higher impregnation pressure. researchgate.net

These modification strategies lead to composite materials with improved mechanical and physical properties. For instance, rubberwood-polymer composites created through these methods exhibit enhanced dimensional stability and mechanical performance. researchgate.net The copolymerization of maleic anhydride and this compound within the rubberwood matrix results in a dense, well-consolidated composite with outstanding flowability during molding and improved strength. tandfonline.com

The following table summarizes the findings from studies on grafting this compound onto modified rubberwood.

| Modification Agent | Grafting Monomer | Process | Key Findings | Reference |

|---|---|---|---|---|

| Maleic Anhydride (MAH) | This compound (DAP) | Hot pressing of MAH-treated rubberwood meal with DAP | Improved water stability; formation of an interpenetrating polymer network; enhanced strength and flowability. | tandfonline.comtandfonline.com |

| Glycidyl Methacrylate (GMA) | This compound (DAP) | Hot pressing of GMA-adducted rubberwood with DAP | Production of well-conformed composite boards. | researchgate.net |

| None (Direct Impregnation) | This compound (DAP) & Glycidyl Methacrylate (GMA) | Impregnation with monomer mixture and catalyst-heat treatment for in-situ polymerization | Weight percentage gain increased with impregnation pressure; improved dimensional stability and mechanical performance. | researchgate.net |

Mechanism of Grafting Polymerization

The grafting of this compound onto substrates, including lignocellulosic materials, typically proceeds via a free-radical polymerization mechanism. google.comresearchgate.net This process is initiated by the formation of free radicals on the substrate backbone, which then attack the vinyl groups of the this compound monomer, initiating a polymerization chain that becomes a grafted side chain.

The generation of initial free radicals on the substrate can be achieved through several methods:

Chemical Initiators: Initiators like potassium persulfate can be used to generate radicals on cellulosic materials. researchgate.net In aqueous solutions, these initiators can create radicals on the cellulose backbone through oxidative hydrogen abstraction, often at specific carbons in the glucose ring. researchgate.net These cellulosic radicals then initiate the grafting of allyl monomers. researchgate.net Redox systems, such as those involving an oxidizing metal like cerium(IV) and a peroxy compound, can also be employed to form free radicals on substrates with hydroxyl groups. google.com

High-Energy Irradiation: Gamma (γ)-ray irradiation is another effective method for initiating graft polymerization without the need for a chemical initiator. science.govscience.govcapes.gov.br The high energy of γ-rays can generate radical sites directly on the surface of a substrate, such as carbon black or cellulose. science.govscience.govcapes.gov.br These surface radicals then initiate the polymerization of monomers like this compound. science.gov

Once the radical is formed on the substrate (S•), the grafting process unfolds as follows:

Initiation: The substrate radical attacks one of the allyl double bonds of a this compound monomer (DAP), forming a new radical adduct. S• + CH₂=CH-CH₂-OOC-C₆H₄-COO-CH₂-CH=CH₂ → S-CH₂-ĊH-CH₂-OOC-C₆H₄-COO-CH₂-CH=CH₂

Propagation: The newly formed radical adds to subsequent DAP monomers, propagating the polymer chain. Due to the nature of diallyl monomers, this step can also involve intramolecular cyclization, where the radical on the growing chain attacks the second allyl group within the same monomer unit, forming a cyclic structure. This cyclization competes with intermolecular propagation. researchgate.net

Termination: The growing radical chains can be terminated through conventional bimolecular reactions, such as combination or disproportionation.

The solvent used during the grafting reaction can significantly influence the rate and yield of grafting, as well as the location of the grafted polymer. srce.hr For example, grafting onto low-density polyethylene (B3416737) has been shown to occur more homogeneously throughout the polymer film when using benzene (B151609) as a solvent, whereas using tetrahydrofuran (B95107) results in grafting primarily near the surface layer. srce.hr

Advanced Material Development and Performance Enhancement Using Diallyl Phthalate

Diallyl Phthalate (B1215562) in Thermosetting Resin Formulations